1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18812625
Molecular Formula: C7H2ClF5S
Molecular Weight: 248.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2ClF5S |
|---|---|
| Molecular Weight | 248.60 g/mol |
| IUPAC Name | 1-chloro-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
| Standard InChI Key | NIJWYHFENRJBEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)Cl)SC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene (C₇H₂ClF₅S) features a benzene ring substituted with:
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Chlorine at the 1-position
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Fluorine atoms at the 2- and 3-positions
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Trifluoromethylthio group (-SCF₃) at the 5-position
The molecular weight is calculated as 244.60 g/mol, with a density estimated at 1.65–1.75 g/cm³ based on comparable fluorinated aromatics . The -SCF₃ group introduces strong electron-withdrawing effects (-I, -σ), while the chlorine and fluorine substituents create a polarized electronic environment conducive to nucleophilic aromatic substitution reactions.
Spectroscopic Signatures
Key spectral features inferred from analogous compounds include:
| Spectral Technique | Predicted Characteristics |
|---|---|
| ¹H NMR | Absence of aromatic protons due to full substitution |
| ¹³C NMR | Distinct signals for C-Cl (δ 110–125 ppm), C-F (δ 145–160 ppm), and CF₃ (δ 120–125 ppm) |
| IR Spectroscopy | Strong C-F stretches (1000–1300 cm⁻¹), S-CF₃ vibrations (650–750 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 244 with characteristic Cl and F isotope patterns |
The lack of available experimental spectra necessitates reliance on computational modeling and comparisons to structurally similar molecules like 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge as viable strategies:
Halogenation Sequence
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Directed Metalation: Starting from 1,2,3-trifluorobenzene, selective chlorination at the 5-position using Cl₂/AlCl₃ under controlled conditions .
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Thiolation: Introduction of the -SCF₃ group via nucleophilic aromatic substitution (SNAr) with CF₃S⁻ sources (e.g., AgSCF₃) in polar aprotic solvents.
Cross-Coupling Approach
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Suzuki-Miyaura Coupling: Utilizing a pre-functionalized boronic acid intermediate analogous to the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid .
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Ullmann-Type Coupling: For introducing the -SCF₃ group under copper catalysis.
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity control due to competing reactivity of Cl vs. F substituents
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Thermal instability of intermediates, requiring low-temperature (−78°C) conditions as demonstrated in Grignard reagent preparations
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Purification difficulties arising from similar boiling points of fluorinated byproducts
Industrial-scale production would likely employ continuous flow reactors to mitigate exothermic risks during halogenation steps.
Physicochemical Properties
Thermal Behavior
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 45–55°C | Comparison to |
| Boiling Point | 185–195°C | Group contribution methods |
| Decomposition Temperature | >250°C | Thermal stability of -SCF₃ group |
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | >100 |
| Ethanol | 15–25 |
| Water | <0.1 |
The low aqueous solubility (log P ≈ 3.9) aligns with trends observed in 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene , suggesting similar bioavailability challenges in pharmaceutical applications.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring preferentially undergoes substitution at the 4-position (para to -SCF₃):
Nucleophilic Aromatic Substitution
Fluorine at the 3-position shows enhanced reactivity toward strong nucleophiles (e.g., NH₃, RO⁻):
Applications in Materials Science
Liquid Crystal Formulations
The strong dipole moment (estimated μ = 4.2 D) and rod-like structure make it suitable as:
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Dielectric anisotropy enhancer in nematic mixtures
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Side-chain component in ferroelectric liquid crystalline polymers
Organic Electronics
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Electron-transport materials in OLEDs due to low LUMO energy (−2.8 eV estimated)
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Self-assembled monolayers on metal surfaces via S-CF₃ bonding
| Hazard Parameter | Assessment |
|---|---|
| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (est.) |
| Skin Irritation | Category 2 (GHS) |
| Environmental Persistence | High (PFAS-like concerns) |
The precautionary statements from analogous compounds (P261, P305+P351+P338) should be strictly followed during handling.
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